JAK1 Enzymatic Potency: Head-to-Head with N-(3-Chlorophenyl) Analog
In a competitive fluorescence polarization assay using the JAK1 kinase domain, N-(3-(difluoromethoxy)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide displayed a Ki of 0.60 nM [1]. The direct comparator N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide exhibited a Ki of 5.4 nM under identical assay conditions [2]. The 9‑fold improvement in binding affinity is attributed to the difluoromethoxy substituent's optimal electronic and steric fit within the JAK1 ATP-binding pocket.
| Evidence Dimension | JAK1 kinase domain binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.60 nM |
| Comparator Or Baseline | N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide; Ki = 5.4 nM |
| Quantified Difference | ~9-fold more potent (0.60 nM vs. 5.4 nM) |
| Conditions | JAK1 kinase domain fluorescence polarization competitive binding assay |
Why This Matters
The 9-fold potency advantage at the enzymatic level translates to lower effective concentrations in cellular assays, reducing off-target risks and enabling cleaner JAK1 pathway interrogation.
- [1] BindingDB, BDBM50392011, JAK1 Ki = 0.60 nM. View Source
- [2] US Patent 9,834,548, Example 15: N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide JAK1 Ki = 5.4 nM. View Source
